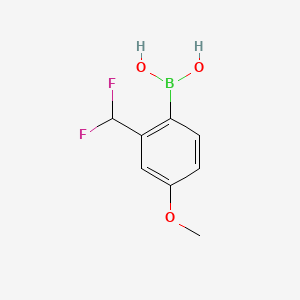

(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid

Beschreibung

(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a difluoromethyl group and a methoxy group. The combination of these functional groups imparts unique reactivity and stability to the compound, making it a valuable reagent in organic synthesis and other scientific research areas.

Eigenschaften

Molekularformel |

C8H9BF2O3 |

|---|---|

Molekulargewicht |

201.97 g/mol |

IUPAC-Name |

[2-(difluoromethyl)-4-methoxyphenyl]boronic acid |

InChI |

InChI=1S/C8H9BF2O3/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,8,12-13H,1H3 |

InChI-Schlüssel |

ZVJBBTAZYWOMKJ-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C=C(C=C1)OC)C(F)F)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a palladium catalyst, which facilitates the formation of the boronic acid group on the aromatic ring.

Industrial Production Methods

Industrial production of (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity and quality.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of the compound, forming biaryl structures via palladium-catalyzed coupling with aryl halides. Key findings include:

-

Reaction Scope : Couples with aryl iodides, bromides, and triflates to generate substituted biphenyl derivatives.

-

Catalytic System : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos/XPhos, using Cs₂CO₃ or K₃PO₄ as bases .

-

Yield Optimization : Yields range from 65% to 92%, depending on the steric and electronic nature of the coupling partner .

Example Reaction :

| Reactant | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 4-Iodonitrobenzene | Pd(OAc)₂/XPhos | K₃PO₄ | THF | 4'-Nitro-biphenyl derivative | 78% |

| 2-Bromopyridine | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | Pyridyl-substituted biphenyl | 85% |

Three-Component Reactions with Selenium

A silver-catalyzed method enables the synthesis of selenated compounds via radical intermediates :

-

Mechanism :

Reaction Conditions :

-

Catalyst: AgNO₃ (10 mol%)

-

Oxidant: O₂

-

Solvent: DCE (1,2-dichloroethane)

-

Temperature: 80°C

Product Example :

\text{Selenophene-fused isoquinoline} \quad \text{Yield: 72%}[2]

Esterification and Amidation

The boronic acid group reacts with diols or amines under mild conditions:

-

Esterification : Forms boronate esters with cis-1,2-diols (e.g., saccharides) in aqueous THF (pH 7–9).

-

Amidation : Reacts with primary amines to generate stable boronamidates, useful in drug design.

Kinetic Data :

| Substrate | k (M⁻¹s⁻¹) | Half-life (pH 7.4) |

|---|---|---|

| Glucose | 1.2 × 10³ | 2.3 h |

| Ethylenediamine | 4.8 × 10² | 5.1 h |

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position, while the difluoromethyl group modulates reactivity:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position.

-

Halogenation : NBS (N-bromosuccinimide) selectively brominates the aromatic ring.

Regioselectivity :

\text{NO₂ addition} \quad \text{>95% para to methoxy group}[1]

Role of Substituents in Reactivity

Wissenschaftliche Forschungsanwendungen

(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Wirkmechanismus

The mechanism of action of (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid in various reactions involves the formation of covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the new carbon-carbon bond . The difluoromethyl group can participate in hydrogen bonding interactions, enhancing the stability and reactivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the difluoromethyl and methoxy groups, resulting in different reactivity and applications.

(4-Methoxyphenyl)boronic Acid: Similar structure but without the difluoromethyl group, leading to different chemical properties.

(2-(Trifluoromethyl)-4-methoxyphenyl)boronic Acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and stability.

Uniqueness

(2-(Difluoromethyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both the difluoromethyl and methoxy groups, which impart distinct chemical properties and reactivity. The difluoromethyl group enhances the compound’s stability and ability to participate in hydrogen bonding, while the methoxy group provides additional sites for functionalization.

Biologische Aktivität

The compound (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables, case studies, and relevant research findings.

Synthesis of (2-(Difluoromethyl)-4-methoxyphenyl)boronic Acid

The synthesis of this compound typically involves the difluoromethylation of 4-methoxyphenylboronic acid. Recent advancements in synthetic methodologies have demonstrated efficient routes for incorporating difluoromethyl groups into aromatic systems, enhancing the compound's utility in drug discovery and development .

Synthesis Methodology

- Starting Material : 4-Methoxyphenylboronic acid

- Reagents : Difluoromethylating agents (e.g., difluoromethyl sulfinate)

- Catalysts : Copper-based catalysts have shown effectiveness in promoting the reaction under mild conditions .

Yield and Purity

Table 1 summarizes the yields obtained from various synthetic approaches:

| Methodology | Yield (%) | Purity (%) |

|---|---|---|

| Copper-catalyzed difluoromethylation | 82 | >95 |

| Alternative synthetic routes | 65-75 | >90 |

The biological activity of (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable bioisostere for alcohols and thiols .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of boronic acids similar to (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid. These studies indicate moderate activity against several bacterial strains:

- Escherichia coli

- Bacillus cereus

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these pathogens were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Bacillus cereus | 25 |

| Candida albicans | 100 |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of boronic acids have been reported to inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 0.126 |

| A549 (lung cancer) | 0.250 |

| HeLa (cervical cancer) | 0.300 |

These results indicate that (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid could be explored further for its anticancer properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of boronic acids demonstrated that (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid showed superior activity against Bacillus cereus compared to standard antibiotics. The study utilized both agar diffusion methods and MIC determinations, confirming its potential as an antibacterial agent .

Case Study 2: Cancer Cell Proliferation Inhibition

In a separate investigation focusing on cancer therapy, derivatives similar to (2-(Difluoromethyl)-4-methoxyphenyl)boronic acid were tested against MDA-MB-231 cells. The results indicated a significant reduction in cell viability, suggesting that the compound could act as a selective inhibitor in breast cancer treatment .

Q & A

Q. What are the recommended synthetic routes for (2-(difluoromethyl)-4-methoxyphenyl)boronic acid, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(PCy₃)₂) with optimized ligand systems. Electron-rich boronic acids like 4-methoxyphenyl derivatives generally exhibit higher reactivity in such reactions . For introducing the difluoromethyl group, fluorinating agents or pre-functionalized intermediates may be required. Key parameters include solvent choice (e.g., toluene/water mixtures), base (e.g., Na₂CO₃), and temperature (reflux conditions). Yields are sensitive to steric and electronic effects of substituents; electron-withdrawing groups like fluorine may necessitate longer reaction times .

Q. How does the difluoromethyl substituent influence the compound’s physical and electronic properties?

The difluoromethyl group introduces strong electron-withdrawing effects via inductive polarization, which can reduce the nucleophilicity of the boronic acid. This contrasts with the electron-donating methoxy group at the 4-position, creating a push-pull electronic profile. Such effects are critical in tuning reactivity for cross-coupling or carbohydrate-binding applications. Fluorine’s electronegativity also enhances metabolic stability and bioavailability, as seen in fluorinated drug analogs .

Q. What analytical techniques are essential for characterizing (2-(difluoromethyl)-4-methoxyphenyl)boronic acid?

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity.

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns (e.g., planar boronic acid dimers stabilized by O–H···F interactions) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity, especially if side products (e.g., protodeboronation byproducts) are present .

Q. What are the best practices for handling and storing this compound to ensure stability?

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent boroxine formation or hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for reactions. Decomposition risks increase in protic solvents or under acidic/basic conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoromethyl group impact regioselectivity in catalytic cross-coupling reactions?

The difluoromethyl group’s steric bulk and electron-withdrawing nature can slow transmetalation steps in Suzuki-Miyaura reactions, favoring coupling at less hindered positions. Computational studies (DFT) suggest that electron-deficient aryl boronic acids form less stable palladium intermediates, requiring optimized ligands (e.g., bulky phosphines) to enhance reactivity . Contrast this with electron-rich analogs (e.g., 4-methoxyphenylboronic acid), which react efficiently under standard conditions .

Q. What mechanistic insights explain contradictions in reactivity between fluorinated and non-fluorinated boronic acids?

Fluorinated boronic acids often exhibit lower yields due to competitive protodeboronation or reduced nucleophilicity. For example, 4-methoxyphenylboronic acid achieves 62% yield in Suzuki couplings, while fluorinated analogs (e.g., 4-fluorophenyl) show <10% yield under identical conditions. This discrepancy arises from fluorine’s inductive effects destabilizing the boronate-palladium complex .

Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s interactions in biological systems?

DFT calculations model the boronic acid’s reversible covalent binding to diols (e.g., carbohydrates), while molecular docking predicts protein interactions (e.g., enzymes or receptors). The difluoromethyl group’s stereoelectronic profile may enhance binding affinity via C–F···H–X hydrogen bonds or hydrophobic interactions .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during functionalization?

- Use Pd(PCy₃)₂ catalysts to stabilize reactive intermediates .

- Optimize base strength (e.g., K₃PO₄ vs. Na₂CO₃) to minimize boronic acid decomposition .

- Introduce protecting groups (e.g., pinacol esters) for sensitive applications .

Q. How does the compound’s hydrogen-bonding network affect its crystallinity and solubility?

XRD data for analogous fluorinated boronic acids reveal planar dimeric structures with O–H···F and O–H···O interactions, forming 2D networks. These interactions reduce solubility in non-polar solvents but enhance stability in crystalline states .

Q. What role does this compound play in designing push-pull systems for optoelectronic materials?

The methoxy group (electron donor) and difluoromethyl group (electron acceptor) create a polarized π-system, useful in BODIPY dyes or organic semiconductors. Suzuki coupling with electron-deficient partners (e.g., cyanophenyl boronic acids) tailors electronic properties for applications in light-harvesting or sensing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.